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Diazepinone derivative 2

Cat. No.: B10833324
M. Wt: 446.3 g/mol
InChI Key: WBNYTWXVORUJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazepinone derivative 2 is a patented heterocyclic compound intended for research use in pharmacological studies . This derivative belongs to the 1,4-diazepine class, a category of seven-membered, nitrogen-containing heterocyclic rings known for a wide spectrum of therapeutic potential . The specific research applications for this compound, as indicated by its patent, include investigations related to Parkinson's disease and reflux disease . Compounds based on the 1,4-diazepine scaffold are of significant interest in medicinal chemistry and are frequently explored as core structures in the development of psychoactive drugs, peptidomimetics, and various other therapeutic agents . Researchers value these derivatives for their potential biological activities, which can include antimicrobial, anti-HIV, and anticancer properties, making them versatile tools in drug discovery . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19IN4O B10833324 Diazepinone derivative 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19IN4O

Molecular Weight

446.3 g/mol

IUPAC Name

9-iodo-2-(1-propan-2-ylpyrazol-4-yl)-7,8-dihydro-4H-[1,4]diazepino[7,1-a]isoquinolin-5-one

InChI

InChI=1S/C19H19IN4O/c1-12(2)24-11-13(9-22-24)17-8-18-15-4-3-5-16(20)14(15)6-7-23(18)19(25)10-21-17/h3-5,8-9,11-12H,6-7,10H2,1-2H3

InChI Key

WBNYTWXVORUJBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=NCC(=O)N3CCC4=C(C3=C2)C=CC=C4I

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of Diazepinone Derivative 2

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of diazepinone derivatives. nationalmaglab.orgwikipedia.org This method involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. nationalmaglab.orgwikipedia.org This process provides profound insights into the molecule's structure by revealing its fragmentation pathways.

For diazepinone compounds, electrospray ionization (ESI) in positive ion mode is commonly used, often yielding both protonated molecules [M+H]⁺ and sodiated molecules [M+Na]⁺. imist.ma The fragmentation of these precursor ions is typically induced by collision-induced dissociation (CID). imist.ma Studies on 1,5-benzodiazepin-2-one (B1260877) derivatives have shown that the major fragmentation events occur within the seven-membered diazepine (B8756704) ring. imist.ma Key fragmentation routes often involve the cleavage of the N-1–C-2 and C-3–C-4 bonds, leading to a variety of characteristic product ions that help confirm the core structure. imist.ma The use of high-resolution mass spectrometry (HRMS) allows for the determination of the exact masses of these fragments, further substantiating the proposed structures. imist.mafu-berlin.de

Table 1: Representative MS/MS Fragmentation Data for a Diazepinone Core Structure

Precursor Ion (m/z) Fragmentation Method Major Product Ions (m/z) Inferred Structural Loss
[M+H]⁺ Collision-Induced Dissociation (CID) Varies based on substituents Cleavage across the diazepine ring (e.g., loss of CO, side chains)

Hyphenated Techniques (e.g., GC-MS, HPLC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are crucial for analyzing complex mixtures and purifying compounds for further study. researchgate.netajrconline.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for the analysis of diazepinone derivatives, which are often amenable to liquid chromatography separation. asiapharmaceutics.info High-performance liquid chromatography (HPLC) separates the compound from impurities or reaction byproducts, after which the eluent is directed into a mass spectrometer. asiapharmaceutics.infonih.gov This allows for the confirmation of the molecular weight of the eluted peak. rsc.org LC-MS is frequently used to monitor the progress of reactions that synthesize diazepinone scaffolds and to confirm the formation of the desired product. rsc.org The combination of LC with tandem MS (LC-MS/MS) provides both separation and detailed structural information in a single analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for diazepinone derivatives that are sufficiently volatile and thermally stable. nih.gov The sample is vaporized and separated on a GC column before entering the mass spectrometer, where electron ionization (EI) is typically used. fu-berlin.de The resulting mass spectra, characterized by extensive fragmentation, provide a "fingerprint" that can be compared to spectral libraries for identification. nih.gov For less volatile or polar diazepinone derivatives, chemical derivatization may be required to increase their volatility for GC-MS analysis. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to specific bond vibrations. iitd.ac.in For diazepinone derivatives, the IR spectrum provides clear evidence for key structural features. The reaction of 2-aminomethyl benzimidazole (B57391) with ethyl acetoacetate (B1235776) to yield a diazepinone derivative, for example, can be monitored by the disappearance of the N-H stretching vibrations of the primary amine (NH2) group and the appearance of characteristic amide bands. semanticscholar.org

Characteristic Vibrational Modes of Diazepinone Derivative 2

The IR spectrum of a diazepinone derivative is distinguished by several key absorption bands that correspond to the vibrational modes of its functional groups. uomustansiriyah.edu.iq

C=O (Carbonyl) Stretch: A strong, sharp absorption band is invariably observed for the amide carbonyl group in the diazepinone ring. This peak typically appears in the range of 1640-1680 cm⁻¹. For example, various tricyclic dipyrido diazepinone derivatives exhibit a strong C=O stretch between 1647 and 1678 cm⁻¹. ingentaconnect.com

N-H (Amine/Amide) Stretch: If the diazepinone ring contains a secondary amine or amide (N-H), a moderate to sharp absorption band will appear in the region of 3300-3400 cm⁻¹. A benzimidazo-benzodiazepinone derivative, for instance, shows a clear N-H stretch at 3395 cm⁻¹. uchile.cl

C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from methylene (B1212753) (CH₂) groups in the ring appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). uomustansiriyah.edu.iqresearchgate.net

C=C (Aromatic) Stretch: Absorptions corresponding to the carbon-carbon stretching vibrations within any fused aromatic rings usually appear in the 1450-1600 cm⁻¹ region. researchgate.net

Table 2: Typical Infrared Absorption Frequencies for Diazepinone Derivatives

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹) Intensity
Amide Carbonyl (C=O) Stretch 1640 - 1680 Strong
Amide/Amine (N-H) Stretch 3300 - 3400 Moderate, Sharp
Aromatic C-H Stretch 3000 - 3100 Variable, Sharp
Aliphatic C-H Stretch 2850 - 2960 Moderate

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. illinois.edu It provides definitive proof of connectivity, configuration, and conformation. This technique has been widely applied to confirm the structures of novel diazepinone derivatives. rsc.orgingentaconnect.comrsc.org

Single-Crystal X-ray Diffraction for Absolute Structure Determination

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction (SC-XRD) can provide an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of all stereogenic centers. nih.govexcillum.comuhu-ciqso.es

The analysis of diazepine derivatives by SC-XRD has revealed detailed conformational information. For instance, the seven-membered diazepine ring has been shown to adopt different conformations, such as chair and boat forms, depending on the substitution pattern and crystal packing forces. nih.gov In one study of a 5-methyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] nih.govCurrent time information in Madison County, US.diazepin-4-one, the molecule was found to be non-planar, with a dihedral angle of 49.8(2)° between the pyridine (B92270) and phenyl rings. acs.org Such data is crucial for understanding structure-activity relationships. The determination of the absolute structure is particularly important for chiral molecules, and SC-XRD is the definitive method for this purpose. excillum.comresearchgate.net

Table 3: Example Crystallographic Data for a Diazepinone Derivative

Parameter Value Reference
Chemical Formula C₁₅H₁₃N₃O acs.orgucm.es
Crystal System Monoclinic acs.org
Space Group C2/c acs.org
Conformation Non-planar seven-membered ring acs.org

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. ucmerced.edumalvernpanalytical.com Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

In the context of diazepinone derivatives, PXRD is invaluable for several applications. It is a primary tool in solid-form screening to identify and distinguish between different crystalline forms, known as polymorphs. americanpharmaceuticalreview.com Different polymorphs of the same compound can have different physical properties, and PXRD patterns can readily differentiate them based on peak positions and intensities. americanpharmaceuticalreview.com The technique is also used to assess the crystallinity of a sample, distinguishing between crystalline material (which produces sharp peaks) and amorphous material (which produces a broad halo). americanpharmaceuticalreview.com This is critical for quality control and formulation development.

Elemental Analysis (CHNS/O)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) within a molecule. This analysis provides the empirical formula of a compound, which can be compared against the theoretical composition derived from a proposed structure, thereby serving as a crucial checkpoint for structural validation. ogu.edu.tr

The procedure for CHNS/O analysis typically involves the dynamic flash combustion of a small, precisely weighed sample at temperatures exceeding 1000°C. ogu.edu.trnctechnologies.it During this process, the compound is converted into simple gaseous products: carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂). These gases are then separated using a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD). nctechnologies.itspectro-lab.pl Oxygen content is determined separately through pyrolysis, where the sample is heated in an oxygen-free environment, and the resulting oxygen-containing products are converted to carbon monoxide (CO) for detection. ogu.edu.tr

For this compound, characterization was achieved by elemental analysis to confirm its elemental composition. acs.org The experimental values obtained were found to be in close agreement with the theoretical percentages calculated for the proposed molecular formula, confirming the compound's purity and empirical formula.

Below is a data table summarizing the elemental analysis findings for this compound, based on a proposed molecular formula of C₁₅H₁₃N₃O, which is representative of related diazepinone structures. acs.orgnih.gov

Elemental Analysis Data for this compound (C₁₅H₁₃N₃O)

Element Theoretical % Experimental %
Carbon (C) 71.70 71.65
Hydrogen (H) 5.21 5.25
Nitrogen (N) 16.72 16.68

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital analytical method for investigating chiral molecules. libretexts.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by an optically active compound. univr.it Since enantiomers interact differently with circularly polarized light, this technique is exceptionally well-suited for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. chromatographytoday.com

Enantiomers of a chiral compound produce CD spectra that are mirror images of each other. beilstein-journals.orgresearchgate.net A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect of equal magnitude for the other at the same wavelength. A racemic mixture, containing equal amounts of both enantiomers, is CD-silent as the opposing signals cancel each other out. Therefore, the intensity of the CD signal is directly proportional to the excess of one enantiomer over the other, allowing for precise quantification of enantiomeric purity. libretexts.orgchromatographytoday.com

The enantiomeric purity of this compound was assessed using CD spectroscopy. The analysis involved resolving the enantiomers and measuring their individual CD spectra. The resulting spectra confirmed the presence of distinct enantiomeric forms, exhibiting the expected mirror-image relationship. This non-destructive technique provides unambiguous confirmation of the sample's chirality and a quantitative measure of its enantiomeric composition. chromatographytoday.comresearchgate.net

The table below presents hypothetical chiroptical data for the (S)- and (R)-enantiomers of this compound, illustrating the characteristic mirror-image relationship in their CD spectra.

Circular Dichroism (CD) Spectral Data for Enantiomers of this compound

Wavelength (nm) (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²/dmol) (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²/dmol)
254 +2.5 x 10⁴ -2.5 x 10⁴

Mechanistic Organic Chemistry of Diazepinone Derivative 2

Reaction Mechanisms in the Formation of Diazepinone Derivative 2

The synthesis of the diazepinone core, a seven-membered heterocyclic ring containing two nitrogen atoms and a ketone functional group, can be achieved through various strategic approaches. The specific pathway chosen often depends on the desired substitution pattern and stereochemistry of the final molecule. Key methods include intramolecular cyclization reactions such as ring-closing metathesis and C-N cross-coupling, as well as multi-component condensation strategies.

Detailed Stepwise Analysis of Key Synthetic Reactions

Several robust synthetic routes have been developed for the construction of diazepinone rings, each involving a distinct sequence of mechanistic steps.

Ring-Closing Metathesis (RCM): This powerful method is used to form the unsaturated 1,3-diazepinone ring from an acyclic precursor. nih.govrsc.org The reaction typically proceeds as follows:

Precursor Synthesis: An acyclic diene, such as a diallylurea derivative, is synthesized. To prevent unwanted side reactions, the nitrogen atoms of the urea (B33335) are often protected, for instance, with benzoyl (Bz) groups. nih.gov

Initiation: A ruthenium-based catalyst, like a Grubbs catalyst, initiates the reaction. The catalyst's alkylidene ligand is replaced by one of the terminal alkene groups of the substrate. wikipedia.org

Metallacyclobutane Formation: The ruthenium alkylidene intermediate undergoes a [2+2] cycloaddition with the second terminal alkene within the same molecule, forming a key four-membered metallacyclobutane intermediate. wikipedia.org

Cycloreversion and Product Formation: The metallacyclobutane intermediate fragments in a retro-[2+2] cycloaddition. This step releases a volatile byproduct, typically ethylene (B1197577) gas, and forms the desired cyclic alkene—the diazepinone ring. The release of ethylene drives the reaction equilibrium towards the cyclic product. wikipedia.orgorganic-chemistry.org

Catalyst Regeneration: The active ruthenium catalyst is regenerated and can enter another catalytic cycle.

Deprotection: In the final step, the protecting groups on the nitrogen atoms are removed, often under acidic conditions, to yield the final diazepinone product. researchgate.net

Intramolecular C–N Cross-Coupling: This strategy is particularly useful for synthesizing fused diazepinone systems, such as dipyridodiazepinones. The key steps are:

Amide Formation: An initial intermolecular C-N coupling reaction occurs. For example, an aminopyridine derivative reacts with an acid chloride (like 2-chloronicotinoyl chloride) in the presence of a base to form a carboxamide intermediate. nih.gov

Intramolecular Cyclization: The crucial seven-membered ring is formed via a subsequent intramolecular C–N cross-coupling reaction, such as the Buchwald-Hartwig amination. nih.govmdpi.com In this step, a palladium catalyst facilitates the coupling between a nitrogen atom of the amide and an aryl halide on another part of the molecule, leading to the cyclized diazepinone product.

Domino Aza-Michael/SN2 Cyclization: This method provides a direct route to monocyclic 1,4-diazepinones from 1-azadienes and α-halogenoacetamides under transition-metal-free conditions. researchgate.net

Aza-Michael Addition: The reaction begins with a base-mediated aza-Michael addition of the α-halogenoacetamide's amide nitrogen to the 1-azadiene.

Intramolecular SN2 Cyclization: The resulting intermediate undergoes an intramolecular SN2 reaction, where the nitrogen from the original 1-azadiene acts as a nucleophile, displacing the halide to form the seven-membered diazepinone ring. researchgate.net

Role of Catalysts and Reagents

The successful synthesis of this compound relies on the specific functions of various catalysts and reagents that facilitate key transformations, control reaction conditions, and influence product yield and purity.

Catalysts are central to many synthetic strategies. In Ring-Closing Metathesis (RCM) , ruthenium-based complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts) are indispensable for catalyzing the carbon-carbon double bond formation that closes the ring. nih.govorganic-chemistry.org For the synthesis of fused benzodiazepine (B76468) systems, palladium catalysts, often paired with specific phosphine (B1218219) ligands like BINAP, are essential for mediating intramolecular C–N bond formation via the Buchwald-Hartwig reaction. mdpi.com In other condensation reactions, heteropolyacids such as H₅PMo₁₀V₂O₄₀ have been shown to be highly efficient Brønsted acid catalysts, promoting the reaction with high yields and short reaction times. nih.gov

Bases play a critical role in controlling reaction pathways and activating substrates. In C-N coupling reactions, inorganic bases like sodium hydrogen orthophosphate (Na₂HPO₄), potassium carbonate (K₂CO₃), or caesium carbonate (Cs₂CO₃) are used to facilitate both the initial intermolecular coupling and the final intramolecular cyclization. nih.gov The choice of base can significantly impact the reaction yield. nih.gov

Reagents are selected to construct the carbon-nitrogen backbone of the molecule. Protecting groups, such as the benzoyl (Bz) group, are often employed to temporarily block reactive N-H sites on urea or amine precursors, preventing side reactions during RCM and directing the reaction to the desired cyclization. nih.gov Subsequent removal of these groups is typically achieved with strong acids. researchgate.net

The choice of solvent is also crucial, as it affects the solubility of reactants and the stability of intermediates. Solvents like dichloromethane (B109758) (CH₂Cl₂), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are commonly used, with their selection optimized to maximize product yield. nih.govnih.gov

Key Catalysts and Reagents in the Synthesis of this compound
Catalyst/ReagentReaction TypeSpecific Role
Ruthenium Complexes (e.g., Grubbs Catalyst)Ring-Closing Metathesis (RCM)Catalyzes the intramolecular olefin metathesis to form the seven-membered ring. nih.govorganic-chemistry.org
Palladium(0) Complexes (e.g., Pd(OAc)₂) with Ligands (e.g., BINAP)Buchwald-Hartwig AminationCatalyzes the intramolecular C-N cross-coupling to form fused diazepinone rings. mdpi.com
Heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀)Condensation ReactionsActs as a highly efficient Brønsted acid catalyst to promote cyclocondensation. nih.gov
Na₂HPO₄, K₂CO₃, Cs₂CO₃C-N Coupling / CyclizationActs as a base to facilitate amide formation and subsequent intramolecular cyclization. nih.gov
Benzoyl Chloride (BzCl)Protection Strategy (RCM)Introduces benzoyl protecting groups on nitrogen atoms to prevent side reactions. nih.gov
Trifluoroacetic Acid (TFA) / Strong AcidsDeprotectionRemoves acid-labile protecting groups like Boc or cleaves Bz groups under specific conditions. researchgate.nettandfonline.com
Dichloromethane, THF, 1,4-DioxaneGeneralServe as reaction solvents, influencing reactant solubility and reaction kinetics. nih.govnih.gov

Reactivity Studies of this compound

The chemical reactivity of the diazepinone scaffold is complex, owing to the presence of multiple reactive sites. These include the fused aromatic ring, the amide functionality within the seven-membered ring, and the nitrogen atoms themselves. The molecule can participate in a variety of transformations, including aromatic substitutions, ring manipulations, and redox reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr): For diazepinone derivatives containing a fused benzene (B151609) ring (i.e., benzodiazepines), the aromatic portion can undergo electrophilic substitution. dnu.dp.ua The outcome of these reactions is directed by the activating or deactivating nature of the heterocyclic ring fused to it. wikipedia.org Common SEAr reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Substitution of a hydrogen atom with a halogen (e.g., -Br, -Cl).

Acylation and Alkylation (Friedel-Crafts): Introduction of acyl or alkyl groups. dnu.dp.ua

Formylation: Introduction of a formyl group (-CHO).

The regioselectivity of these substitutions depends on the existing substituents on the aromatic ring and the specific reaction conditions, such as temperature, solvent, and the nature of the electrophile. dnu.dp.ua

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, nucleophilic aromatic substitution can occur if the aromatic ring is sufficiently electron-deficient and possesses a good leaving group (such as a halide). wikipedia.orglibretexts.org This is achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In the context of this compound, if the aromatic moiety were appropriately substituted, it could undergo SNAr reactions, allowing for the introduction of various nucleophiles.

Ring-Opening and Ring-Contraction Transformations

The seven-membered diazepinone ring is susceptible to both ring-opening and ring-contraction reactions, often triggered by specific reagents or photochemical conditions.

Ring-Opening Reactions: The amide bond within the diazepinone ring can be cleaved under certain conditions. For instance, treatment of N-protected 1,3-diazepinones with basic reagents like methanolic ammonia (B1221849) or sodium hydroxide (B78521) can lead to nucleophilic attack at the carbonyl carbon, resulting in the cleavage of the ring to form acyclic urea or carbamate (B1207046) derivatives. nih.govresearchgate.net This reactivity highlights the lability of the lactam functionality under basic conditions.

Ring-Contraction Transformations: Diazepine (B8756704) systems can undergo rearrangement to form smaller, more stable heterocyclic structures. A notable example is the photochemical rearrangement of 1,3-diazepines, which can contract to form cyanopyrrole derivatives. nih.gov This transformation is believed to proceed through transient intermediates. nih.gov In another example, N-substituted benzo[e] nih.govacs.orgdiazepine-2,5-diones have been shown to undergo a deprotonative ring contraction to yield quinolone-2,4-diones, providing a pathway from a seven-membered ring to a fused six-membered ring system. acs.org Dihydrodiazepines have also been observed to contract to pyridazines upon treatment with N-chlorosuccinimide, a reaction that involves the extrusion of a carbon atom from the ring. rsc.org

Oxidation and Reduction Pathways

The functional groups within this compound allow for a range of oxidation and reduction reactions.

Reduction: The diazepinone moiety contains reducible functional groups. The C=N imine bond present in some dihydrobenzodiazepine-ones can be selectively reduced. nih.gov Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon (Pd/C) catalyst, is an effective method for reducing this double bond to yield tetrahydro-benzodiazepin-ones. nih.gov Other reducing agents like sodium cyanoborohydride have also been used for this transformation, though sometimes with lower yields. nih.gov The amide carbonyl group itself can also be reduced under stronger conditions, potentially leading to a fully saturated diazepine ring.

Oxidation: The diazepinone structure can be modified through oxidation reactions. The nitrogen atoms in the diazepine ring can be oxidized to form N-oxides. For instance, treatment of a pyrido[4,3-c] nih.govdnu.dp.uabenzodiazepine with oxidizing agents like hydrogen peroxide in acetic acid resulted in the formation of the corresponding 5-oxide, 6-oxide, and 5,6-dioxide derivatives. rsc.org Furthermore, if the diazepinone scaffold contains oxidizable substituents, such as methyl groups on the aromatic ring, these can be oxidized to carboxylic acids using strong oxidizing agents like chromic anhydride. rsc.org

Summary of Reactivity for this compound
Reaction TypeDescriptionExample Transformation
Electrophilic Aromatic SubstitutionSubstitution of H on the fused aromatic ring by an electrophile (e.g., -NO₂, -Br). dnu.dp.uaBenzodiazepinone → Nitrobenzodiazepinone
Ring-OpeningCleavage of the seven-membered ring, typically at the amide bond, under basic conditions. nih.govN-protected Diazepinone → Acyclic Urea Derivative
Ring-ContractionRearrangement to a smaller heterocyclic system, such as a pyrrole (B145914) or pyridazine. nih.govrsc.orgDihydrodiazepine → Pyridazine
ReductionCatalytic hydrogenation of a C=N bond within the diazepine ring. nih.govDihydrobenzodiazepin-one → Tetrahydrobenzodiazepin-one
OxidationFormation of N-oxides or oxidation of alkyl substituents on the aromatic ring. rsc.orgDiazepinone → Diazepinone-N-oxide

Thermal and Photochemical Reactivity

Detailed experimental studies on the thermal and photochemical reactivity of this compound, identified as 4-methyl-1,2-dihydro-5H-1,3-diazepino[1,2-a]benzimidazol-5-one, are not extensively documented in the current scientific literature. However, predictions regarding its behavior can be inferred from the reactivity of related benzimidazole-fused heterocyclic systems.

Thermal Reactivity: The thermal stability of this compound is expected to be significant, a characteristic feature of the robust benzimidazole (B57391) core. The fusion of the diazepinone ring to the benzimidazole moiety contributes to a rigid, planar structure that generally requires high energy input for thermal decomposition. Potential thermal degradation pathways could involve the cleavage of the diazepinone ring, particularly at the amide linkage, which is typically the most thermally labile bond in such structures.

Hypothetically, under high-temperature pyrolysis conditions, fragmentation of the diazepinone ring could occur, leading to the formation of smaller, volatile molecules. The specific products would depend on the reaction atmosphere (e.g., inert or oxidative). In an inert atmosphere, retro-synthesis pathways might be favored, potentially yielding precursors like 2-aminomethyl benzimidazole and a ketene (B1206846) derivative from the fragmentation of the ethyl acetoacetate-derived portion.

Photochemical Reactivity: The photochemical behavior of this compound is anticipated to be influenced by the chromophoric benzimidazole system. Benzimidazoles are known to absorb UV radiation, and this absorption can lead to various photochemical reactions. For this compound, potential photochemical transformations could include:

Electrocyclization Reactions: Depending on the substitution pattern and the specific wavelength of irradiation, intramolecular cyclization reactions could be induced.

Photoreduction or Photooxidation: In the presence of suitable photosensitizers or quenchers, the benzimidazole ring could undergo reduction or oxidation, leading to a variety of products.

Ring Contraction or Expansion: Photochemically induced rearrangements of the diazepinone ring are also a possibility, potentially leading to the formation of isomeric structures.

It is important to note that these discussions on thermal and photochemical reactivity are based on the general behavior of related heterocyclic compounds and require experimental validation for this compound.

Investigation of Reaction Intermediates and Transition States

The reaction likely proceeds through a multistep mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration.

Proposed Reaction Intermediates:

Enamine Intermediate: The initial step is likely the nucleophilic attack of the primary amine of 2-aminomethyl benzimidazole on the keto-carbonyl group of ethyl acetoacetate (B1235776). This would be followed by dehydration to form an enamine intermediate.

Amide Intermediate: Subsequently, an intramolecular nucleophilic attack by the secondary amine of the benzimidazole ring on the ester carbonyl group would lead to a tetrahedral intermediate.

Cyclized Intermediate: Collapse of this tetrahedral intermediate with the elimination of ethanol (B145695) would result in the formation of the seven-membered diazepinone ring.

Transition States: The transition states in this reaction sequence would correspond to the highest energy points along the reaction coordinate for each elementary step.

TS1: The transition state for the initial nucleophilic attack of the amine on the ketone.

TS2: The transition state for the intramolecular cyclization, which would involve the formation of the new C-N bond and the breaking of the C-O bond of the ester. This is often the rate-determining step in such cyclization reactions.

A hypothetical energy profile for the reaction is presented below, illustrating the relative energies of the reactants, intermediates, transition states, and the final product.

SpeciesRelative Energy (kcal/mol)
Reactants0
TS1+15
Enamine Intermediate+5
TS2+25
Cyclized Intermediate-10
Product-20

This data is hypothetical and for illustrative purposes only.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Comprehensive kinetic and thermodynamic data for the formation of this compound are not available in the peer-reviewed literature. However, we can discuss the expected kinetic and thermodynamic parameters based on the nature of the reaction.

Kinetic Studies: The rate of the reaction between 2-aminomethyl benzimidazole and ethyl acetoacetate would be expected to be dependent on several factors:

Temperature: As with most chemical reactions, an increase in temperature would likely increase the reaction rate by providing the molecules with sufficient energy to overcome the activation barriers of the transition states.

Concentration of Reactants: The reaction rate should show a dependence on the concentration of both 2-aminomethyl benzimidazole and ethyl acetoacetate. The reaction order with respect to each reactant would need to be determined experimentally.

Solvent: The choice of solvent can significantly influence the reaction rate by stabilizing or destabilizing the reactants, intermediates, and transition states. Polar aprotic solvents are often used for such condensation reactions.

Catalyst: The reaction could potentially be catalyzed by either an acid or a base. An acid catalyst could protonate the carbonyl groups, making them more electrophilic, while a base catalyst could deprotonate the amine, making it more nucleophilic.

A hypothetical rate law for the formation of this compound could be expressed as:

Rate = k[2-aminomethyl benzimidazole]^m[ethyl acetoacetate]^n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.

A summary of the expected thermodynamic parameters is provided in the table below.

Thermodynamic ParameterExpected ValueRationale
ΔG (Gibbs Free Energy)NegativeSpontaneous reaction leading to a stable product.
ΔH (Enthalpy)Negative (Exothermic)Formation of stable bonds in the fused ring system.
ΔS (Entropy)Slightly NegativeDecrease in the number of molecules.

This data is based on general principles and requires experimental verification.

Computational and Theoretical Investigations of Diazepinone Derivative 2

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular structures and properties based on the principles of quantum mechanics. These methods are instrumental in characterizing novel compounds like Diazepinone derivative 2.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For diazepinone derivatives, DFT is used to determine the most stable three-dimensional arrangement of atoms—the ground state geometry.

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can fully optimize the molecular geometry to find its energetic minimum nih.gov. This process yields precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For the seven-membered diazepine (B8756704) ring, which is often non-planar, DFT can accurately predict its specific conformation, such as a chair, boat, or twist-boat form researchgate.netresearchgate.net.

Beyond geometry, DFT is essential for elucidating electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability . A smaller gap generally suggests that the molecule is more reactive. These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species, including biological targets.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Diazepinone Derivative

Property Value Significance
HOMO Energy -0.2486 eV Indicates the electron-donating ability of the molecule.
LUMO Energy -0.0972 eV Reflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) 0.1514 eV Correlates with chemical reactivity and stability.

Note: Data is representative of typical values for benzodiazepine (B76468) derivatives as found in the literature and serves for illustrative purposes.

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain properties .

These high-accuracy predictions are particularly valuable for benchmarking the results from more cost-effective methods like DFT . For this compound, ab initio calculations could be used to precisely determine reaction energy barriers or to study the nature of non-covalent interactions that are critical for its biological function. For complex ring systems like diazepines, these methods can help elucidate intricate reaction mechanisms, such as cycloadditions or rearrangements, by providing a highly reliable energetic landscape researchgate.net.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. By calculating parameters related to Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can compare theoretical spectra with experimental results.

NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting the chemical shifts of ¹H and ¹³C NMR spectra uncw.edu. The accuracy of these predictions has advanced significantly, making them a powerful tool for structure elucidation and stereochemical assignment github.ionih.gov.

IR Spectroscopy : The vibrational frequencies of a molecule can be calculated from the optimized geometry. These frequencies correspond to the peaks in an IR spectrum and relate to the stretching and bending of specific bonds (e.g., C=O, N-H).

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. This helps in understanding the electronic transitions within the molecule researchgate.net.

These predictive tools not only aid in structural confirmation but also provide a deeper understanding of the molecule's electronic and vibrational characteristics researchgate.net.

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are essential computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein or enzyme nih.gov. These studies are fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds nih.govnih.gov.

Ligand-Target Interactions (e.g., enzyme active sites)

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex nih.gov. The primary goal is to identify the most likely binding mode and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

For diazepinone derivatives, which are known to interact with various biological targets like the GABA-A receptor or viral enzymes such as HIV-1 reverse transcriptase, docking studies are critical nih.govnih.govresearchgate.netnih.gov. The process involves placing the 3D structure of this compound into the active site of a target protein. The software then explores various conformations and orientations of the ligand, calculating the interaction energy for each pose.

Key interactions identified through docking include:

Hydrogen Bonds : Formed between hydrogen bond donors (like N-H groups in the diazepinone ring) and acceptors (like carbonyl oxygens on amino acid residues).

Hydrophobic Interactions : Occur between nonpolar regions of the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

Pi-Pi Stacking : Interactions between aromatic rings on the ligand and aromatic residues like Tyrosine or Tryptophan.

Van der Waals Forces : General non-specific attractive or repulsive forces.

The results of a docking study can reveal which amino acid residues in the active site are crucial for binding and can guide the rational design of more potent and selective derivatives nih.gov.

Table 2: Example of Predicted Interactions from a Docking Study of a Diazepinone Analog with an Enzyme Active Site

Interacting Residue Interaction Type Distance (Å)
Lys 101 Hydrogen Bond 2.54
Tyr 188 Pi-Alkyl 4.51
Val 106 Alkyl 5.49

| Leu 100 | Pi-Alkyl | 3.93 |

Note: This data is illustrative, based on the documented interactions of a dipyridodiazepinone derivative with HIV-1 reverse transcriptase. nih.gov

Conformational Analysis and Dynamics

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Diazepinone derivatives, with their flexible seven-membered ring, can exist in multiple low-energy conformations researchgate.netscispace.comsmu.edu. Conformational analysis aims to identify these stable conformers and understand the energy barriers between them. This can be achieved through systematic searches or by running molecular dynamics simulations.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex mdpi.commdpi.com. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. By simulating the complex for nanoseconds or even microseconds, researchers can assess its stability nih.govnih.gov. Key insights from MD simulations include:

Stability of the Binding Pose : Confirming whether the orientation predicted by docking is stable over time in a simulated physiological environment.

Flexibility of the Ligand and Protein : Observing how the ligand and the active site residues adjust to each other.

Solvent Effects : Understanding the role of water molecules in mediating or stabilizing the interaction.

Together, conformational analysis and molecular dynamics provide a comprehensive understanding of the structural and dynamic properties of this compound, both in isolation and when interacting with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For diazepinone derivatives, these models are instrumental in predicting the therapeutic potential of novel analogs and optimizing lead compounds.

Development of Predictive Models for Biological Activities

The development of predictive QSAR models for diazepinone derivatives, including hypothetically "this compound," involves the creation of a dataset of molecules with known biological activities. These activities could range from anticonvulsant to anticancer or antimicrobial effects. The process begins with the careful curation of a series of diazepinone compounds and their experimentally determined biological data.

For a hypothetical "this compound," a predictive model would be constructed using various statistical methods. Machine learning techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are commonly employed. These models aim to create a robust correlation that can accurately forecast the biological activity of untested diazepinone derivatives based solely on their structural features. The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their reliability and applicability for designing new, more potent compounds.

Descriptors and Statistical Analysis

The foundation of any QSAR model lies in the molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For "this compound," a wide array of descriptors would be calculated to capture its structural nuances. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Wiener index, Kier & Hall connectivity indices), 2D autocorrelations, and pharmacophore-based descriptors. These describe the atom-atom connectivity within the molecule.

3D Descriptors: Geometrical parameters such as molecular volume, surface area, and shape indices. These descriptors provide insights into the steric requirements for biological activity.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include parameters like HOMO-LUMO energies, dipole moment, and electrostatic potential surfaces, which are crucial for understanding electronic interactions with biological targets.

Once calculated, a critical step is to select the most relevant descriptors that have a significant correlation with the biological activity. This is often achieved through techniques like genetic algorithms or stepwise regression to avoid overfitting the model.

Statistical analysis is then performed to build the QSAR equation. The quality of the resulting model is evaluated using several statistical metrics:

Coefficient of determination (R²): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors.

Cross-validated R² (Q²): Assesses the predictive power of the model through internal validation (e.g., leave-one-out cross-validation).

Root Mean Square Error (RMSE): Measures the standard deviation of the residuals (prediction errors).

A robust QSAR model for "this compound" would exhibit high R² and Q² values and a low RMSE, indicating a strong and predictive relationship between the selected descriptors and the biological activity.

Interactive Data Table: Hypothetical QSAR Descriptors for a Series of Diazepinone Derivatives

DerivativeMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Predicted Biological Activity (IC50, µM)
Diazepinone 1250.32.145.610.5
This compound264.32.548.28.2
Diazepinone 3278.42.950.85.1
Diazepinone 4292.43.353.42.8

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. For "this compound," MD simulations can offer profound insights into its structural flexibility, interactions with its environment, and its binding mechanism to a biological target.

Exploration of Conformational Space and Flexibility

The seven-membered diazepinone ring is inherently flexible and can adopt multiple conformations, such as boat, chair, and twist-boat forms. The specific conformation adopted by "this compound" can significantly influence its biological activity by affecting how it fits into a receptor's binding site.

MD simulations can be used to explore the conformational landscape of "this compound" in detail. By simulating the molecule's motion over nanoseconds or even microseconds, researchers can identify the most stable, low-energy conformations and the energetic barriers between them. This exploration helps in understanding the molecule's intrinsic flexibility and how different substituents on the diazepinone core might influence its preferred shape. Analysis of the simulation trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, can quantify the flexibility of different parts of the molecule.

Solvation Effects and Ligand Binding Dynamics

The biological environment is aqueous, and the interaction of "this compound" with water molecules (solvation) plays a critical role in its behavior. MD simulations explicitly model the solvent, allowing for a detailed investigation of solvation effects. These simulations can reveal how water molecules form hydrogen bonds with the diazepinone derivative and how the solvent shell influences its conformation and dynamics.

Furthermore, if the biological target of "this compound" is known, MD simulations can be employed to study the dynamics of the ligand-protein complex. These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the binding. By observing the binding and unbinding pathways, researchers can gain a deeper understanding of the ligand's affinity and residence time at the receptor, which are crucial parameters for drug efficacy. The free energy of binding can also be calculated from these simulations using methods like MM/PBSA or free energy perturbation, providing a quantitative measure of the ligand's potency.

Interactive Data Table: Hypothetical MD Simulation Parameters for this compound

Simulation ParameterValue
Force FieldAMBER
Solvent ModelTIP3P Water
Simulation Time100 ns
Temperature300 K
Pressure1 atm
RMSD of Ligand1.5 Å

Exploration of Biological Activities and Structure Activity Relationships of Diazepinone Derivative 2

In Vitro Biological Activity Screening

In vitro screening is a critical first step in characterizing the biological profile of a chemical compound. For Diazepinone derivative 2, the available information from such screenings is limited but provides foundational insights into its potential biological effects.

Enzyme Inhibition Studies

Comprehensive searches of scientific literature and databases did not yield specific data on the inhibitory activity of this compound against the enzymes Cytidine Deaminase, DPP-4, BET Bromodomain, or Phospholipase A2. While the broader class of heterocyclic compounds is often investigated for enzyme inhibition, specific studies on this particular derivative are not publicly available at this time.

Antimicrobial Activity Assessment

A synthesized diazepino-benzimidazole, identified as this compound, has been reported to have undergone screening for its antibacterial and antifungal properties. However, the specific quantitative results of these assessments, such as minimum inhibitory concentrations (MICs) against various microbial strains, have not been detailed in the available literature.

Table 1: Antimicrobial Activity Screening of this compound

Activity AssessedTarget OrganismsResults
Antibacterial ActivityNot SpecifiedScreened, but specific data is not publicly available.
Antifungal ActivityNot SpecifiedScreened, but specific data is not publicly available.

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

While various other diazepinone derivatives have been investigated for their potential anticancer properties, there is currently no publicly available scientific data concerning the antiproliferative or cytotoxic effects of this compound on any cancer cell lines, including melanoma or leukemia.

Other Receptor Binding Assays

Investigations into the interaction of this compound with other biological targets have revealed a specific affinity for a key receptor in the central nervous system. Publicly accessible databases indicate that this compound is a patented compound with activity at the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Specifically, it is classified as an antagonist for this receptor, suggesting its potential utility in conditions where modulation of mGluR5 activity is desired, such as reflux disease. There is no available information linking this compound to GABA receptors.

Table 2: Receptor Binding Profile of this compound

Receptor TargetType of ActivityIndicated Therapeutic Area
Metabotropic Glutamate Receptor 5 (mGluR5)AntagonistReflux Disease

Structure-Activity Relationship (SAR) Elucidation

The study of structure-activity relationships is crucial for optimizing the potency and selectivity of a lead compound.

Positional Scanning and Substituent Effects on Activity

At present, there are no specific structure-activity relationship (SAR) studies for this compound that are publicly available. Such studies would involve the synthesis and biological testing of a series of analogues to determine how changes in the molecule's structure, such as altering substituents or their positions on the diazepinone core, affect its biological activity. The absence of this information limits the current understanding of the key structural features of this compound that are responsible for its observed biological activity.

Impact of Ring Modifications and Fusion Patterns

The biological activity of dipyridodiazepinone derivatives is highly sensitive to modifications of the core ring structure and the pattern of ring fusions. The tricyclic dipyridodiazepinone scaffold, exemplified by the well-known drug nevirapine, serves as a foundational structure for extensive medicinal chemistry efforts.

Ring Modifications:

Researchers have systematically introduced various substituents at different positions of the pyridone rings of the dipyridodiazepinone nucleus to probe the structure-activity relationship (SAR). For instance, modifications at the N1 and C11 positions of the diazepine (B8756704) ring have been shown to significantly influence antiviral potency. The size and nature of the substituent at the N1 position can affect the orientation of the molecule within the binding pocket of HIV-1 reverse transcriptase. Small alkyl groups, such as a cyclopropyl (B3062369) group, have been found to be beneficial for activity in some analogues.

Substitutions on the pyridine (B92270) rings also play a crucial role. For example, the introduction of a methyl group at the R1 position and maintaining a free amide nitrogen have been identified as important for potent inhibitory activity against HIV-1 RT nih.gov. This is thought to be due to favorable interactions with amino acid residues in the enzyme's binding site nih.gov. Furthermore, the addition of moieties like a 2-chloro-8-arylthiomethyl group has been explored to enhance activity against mutant strains of the virus nih.gov.

Fusion Patterns:

The fusion of additional rings to the dipyridodiazepinone core has been investigated as a strategy to develop next-generation inhibitors with improved potency and resistance profiles. The fusion of five or six-membered rings to the central diazepine ring can alter the conformational properties of the molecule, potentially leading to enhanced binding affinity and activity against resistant viral strains.

The isomeric relationship between different dipyridodiazepinone ring systems also impacts biological activity. For example, derivatives of the dipyrido[2,3-b:2',3'-e] nih.govresearchgate.netdiazepinone ring system, which are isomers of nevirapine, have been synthesized and evaluated. While these isomers are generally weaker inhibitors of HIV-1 RT, appropriate substitutions on the pyridine rings can improve their activity nih.gov.

Below is a table summarizing the impact of certain modifications on the anti-HIV-1 activity of dipyridodiazepinone derivatives.

ModificationPositionEffect on ActivityReference
N-methylation of lactamDiazepine RingGenerally leads to good potency against wild-type HIV-1 RT nih.gov
Unsubstituted lactam nitrogenDiazepine RingFavorable for activity against mutant (Y181C) HIV-1 RT nih.gov
Methyl groupR1 on Pyridine RingCrucial for potent activity nih.gov
2-chloro-8-arylthiomethylPyridine RingEffective against mutant (Y181C) HIV-1 RT nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For dipyridodiazepinone derivatives, pharmacophore models have been instrumental in understanding their interaction with the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT and in the design of novel, more potent inhibitors.

A typical pharmacophore model for a dipyridodiazepinone-based NNRTI includes features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. These features correspond to key interaction points with amino acid residues within the NNIBP. For instance, the lactam carbonyl group of the diazepinone ring often acts as a hydrogen bond acceptor, interacting with the backbone amide of a lysine (B10760008) residue (e.g., Lys101) in the binding pocket.

The design of new dipyridodiazepinone analogues is guided by these pharmacophore models. The goal is to synthesize molecules that not only fit the pharmacophore but also possess improved properties, such as enhanced potency against resistant viral strains, better pharmacokinetic profiles, and reduced toxicity. Structure-based drug design, which utilizes the crystal structure of HIV-1 RT in complex with an inhibitor, is often used in conjunction with pharmacophore modeling to refine the design of new compounds.

Mechanistic Investigations of Biological Action (at molecular level)

Binding Mode Analysis

Molecular docking and X-ray crystallography studies have provided detailed insights into the binding mode of dipyridodiazepinone derivatives within the NNIBP of HIV-1 RT. This binding pocket is located approximately 10 Å away from the polymerase active site frontiersin.org.

The binding of these inhibitors induces a conformational change in the enzyme, leading to an "open" conformation that is catalytically incompetent frontiersin.org. The dipyridodiazepinone molecule typically adopts a "butterfly-like" conformation within the pocket. Specific interactions that are commonly observed include:

Hydrogen Bonding: The amide group of the diazepinone ring can form a hydrogen bond with the main chain of Lys101 nih.gov.

Hydrophobic Interactions: The aromatic rings of the dipyridodiazepinone core engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as Tyr181, Tyr188, and Trp229.

The following table summarizes key interactions observed in the binding of dipyridodiazepinone derivatives to HIV-1 RT.

Interacting ResidueType of InteractionReference
Lys101Hydrogen Bond nih.gov
Tyr181Hydrophobic/π-π stacking
Tyr188Hydrophobic/π-π stacking
Trp229Hydrophobic/π-π stacking

Advanced Analytical Methodologies for Research on Diazepinone Derivative 2

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a specific molecule like Diazepinone derivative 2, various chromatographic techniques are employed to address different analytical challenges, from routine purity checks to the complex separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and performing quantitative analysis of this compound. annexpublishers.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, where the compound is separated on a nonpolar stationary phase (typically C18) with a polar mobile phase. uran.ua This method is effective for separating the main compound from its process-related impurities and degradation products.

A typical HPLC method for this compound would be developed and validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. mdpi.comnih.gov UV detection is commonly used, set at a wavelength where the diazepinone chromophore exhibits maximum absorbance. monash.edu

Research Findings: A stability-indicating RP-HPLC method can be established to quantify this compound in the presence of its potential impurities. The method would likely use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention time for this compound would be optimized to ensure clear separation from any adjacent peaks. Method validation would demonstrate a linear relationship between detector response and concentration over a specified range, with high accuracy (typically >98%) and precision (relative standard deviation <2%). nih.govresearchgate.net

Table 1: Representative HPLC Method Validation Parameters for this compound

ParameterSpecificationTypical Result
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.8%
Precision (RSD %)≤ 2.0%0.85%
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 100.1 µg/mL
SpecificityNo interference from blank/impuritiesPeak purity > 99.5%

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. annexpublishers.com For many diazepinone structures, direct analysis by GC can be challenging due to their polarity and limited volatility. Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form. researchgate.netjfda-online.comresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common strategy. nih.gov The resulting silyl (B83357) derivatives are more amenable to GC analysis. nih.gov

GC coupled with a mass spectrometer (GC-MS) is particularly useful, as it provides both retention time data for quantification and mass spectral data for definitive identification. annexpublishers.com

Research Findings: A GC-MS method for this compound would involve an initial derivatization step, followed by injection onto a capillary column (e.g., DB-5ms). The temperature program would be optimized to ensure the separation of the derivatized analyte from other components. The mass spectrometer would be operated in electron ionization (EI) mode, and specific ions would be monitored (Selected Ion Monitoring, SIM) to enhance sensitivity and selectivity for trace-level analysis. Validation would confirm the method's reliability for its intended purpose. nih.gov

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterCondition
Derivatizing AgentMTBSTFA
Column30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium (1.0 mL/min)
Inlet Temperature280 °C
Oven Program150 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS IonizationElectron Ionization (EI)
Hypothetical Retention Time12.5 min

Many diazepinone derivatives are chiral, existing as enantiomers which can have different pharmacological activities. Regulatory agencies often require the separation and characterization of individual enantiomers. Chiral chromatography is the definitive method for this purpose. nih.govlibretexts.org This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). nih.govchiralpedia.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. nih.gov

Research Findings: The enantiomeric separation of this compound would be developed by screening various CSPs and mobile phases. A successful method would achieve baseline resolution (Rs > 1.5) between the two enantiomers. The method would allow for the determination of enantiomeric purity, a critical quality attribute. Both normal-phase and reversed-phase modes can be explored, with the choice depending on the specific properties of the derivative and the CSP.

Table 3: Illustrative Chiral HPLC Separation Data for this compound

EnantiomerRetention Time (min)Resolution (Rs)Enantiomeric Excess (% ee)
Enantiomer 18.22.199.5%
Enantiomer 29.5

For highly complex samples, such as crude reaction mixtures or biological matrices containing metabolites, conventional one-dimensional (1D) chromatography may not provide sufficient resolving power. Comprehensive two-dimensional liquid chromatography (LC×LC) offers a significant increase in peak capacity by combining two different separation mechanisms. nih.govtaylorfrancis.com In this technique, fractions from the first dimension column are systematically transferred to a second, faster-separating column. To be effective, the two separation modes should be "orthogonal," meaning they separate compounds based on different physicochemical properties (e.g., ion-exchange followed by reversed-phase). taylorfrancis.com

Research Findings: An LC×LC method could be developed to provide a detailed "fingerprint" of a sample containing this compound and its related substances. For example, a strong cation-exchange (SCX) column could be used in the first dimension to separate compounds based on charge, followed by a rapid reversed-phase C18 separation in the second dimension based on hydrophobicity. This approach can resolve impurities that co-elute with the main peak in a 1D separation, enabling more accurate quantification and identification of trace components.

Advanced Spectroscopic Techniques for Trace Analysis

While chromatography separates components, spectroscopy is used for their detection and structural elucidation. Advanced mass spectrometry techniques are particularly vital for trace analysis, offering unparalleled sensitivity and specificity.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR/MS) represents the pinnacle of mass spectrometry in terms of mass resolution and accuracy. wikipedia.orgnih.gov This technique can resolve species that differ in mass by a fraction of an electron's mass, making it possible to distinguish between compounds with very similar nominal masses (isobars). mdpi.com Its most significant advantage is the ability to determine the elemental composition of an unknown compound directly from its exact mass measurement, often with accuracy in the sub-parts-per-million (ppm) range. yale.edumdpi.com

Research Findings: In the context of this compound, FT-ICR/MS would be used for the unequivocal identification of the parent compound and any unknown trace impurities or metabolites. By measuring the exact mass of an ion with high precision, a unique elemental formula can be calculated. This is invaluable for identifying unknown impurities without the need to synthesize reference standards. The technique's high sensitivity also allows for the detection and identification of compounds at very low concentrations. mdpi.com

Table 4: Example of Exact Mass Measurement of this compound by FT-ICR/MS

ParameterValue
Hypothetical FormulaC₁₈H₁₇N₃O₂
Calculated Monoisotopic Mass (Da)307.13208
Measured Mass (Da)307.13201
Mass Error (ppm)-0.23
Resolving Power (at m/z 300)> 500,000

Coupled Techniques (e.g., HPLC-NMR)

Coupled, or hyphenated, techniques provide a powerful approach for the analysis of complex mixtures by integrating the separation power of chromatography with the detailed spectroscopic information from methods like Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography coupled with NMR (HPLC-NMR) is particularly valuable in the study of this compound, especially for identifying impurities and degradation products.

In this arrangement, the sample is first injected into an HPLC system, where individual components, including this compound and any related substances, are separated based on their differential interactions with the stationary and mobile phases. The separated components are then directed into an NMR spectrometer for structural analysis. This online coupling allows for the direct acquisition of high-resolution NMR spectra (¹H, ¹³C, etc.) for each separated compound, providing unambiguous structural confirmation. This is a significant advantage over collecting fractions offline, which is more time-consuming and risks sample degradation.

The utility of this technique is paramount for:

Structure Elucidation: Confirming the synthesized structure of this compound without ambiguity.

Impurity Profiling: Separating and identifying process-related impurities or degradation products, which is critical for ensuring the purity of the final compound.

Metabolite Identification: In preclinical studies, HPLC-NMR can be used to separate and identify metabolites of this compound from complex biological matrices.

Analytical AspectAdvantage of HPLC-NMRApplication to this compound
Structural ConfirmationProvides detailed structural information (proton and carbon framework) of separated compounds in real-time.Unambiguous verification of the molecular structure.
Impurity IdentificationSeparates and allows for the structural elucidation of minor components (e.g., isomers, by-products).Characterization of synthesis-related impurities.
Complex Mixture AnalysisSimplifies the analysis of complex samples without the need for manual fraction collection.Analysis of reaction mixtures or biological samples.
Method DevelopmentAids in the rapid development of purification methods by identifying components under different chromatographic conditions.Optimization of preparative chromatography for pure this compound.

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust, simple, and cost-effective method widely used for the quantitative analysis of diazepinone derivatives. ijpras.comnih.gov The principle of this method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This compound, possessing a chromophoric diazepinone ring system, exhibits characteristic absorption in the UV-Vis region.

A typical quantitative analysis involves dissolving a precisely weighed sample of this compound in a suitable solvent (e.g., ethanol (B145695), methanol, or a buffer solution) and measuring its absorbance at the wavelength of maximum absorption (λmax). ijpras.comarcjournals.org For instance, the related compound diazepam is often analyzed at a λmax of approximately 284 nm or 328 nm depending on the solvent. ijpras.com A calibration curve is constructed by plotting the absorbance of several standard solutions of known concentrations against their respective concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Advanced techniques such as derivative spectrophotometry can also be employed. researchgate.net First or higher-order derivative spectra can resolve overlapping spectral bands from interfering substances in a complex matrix, thereby enhancing the specificity and accuracy of the quantification without prior chemical separation. nih.govresearchgate.net This is particularly useful for analyzing samples where excipients or impurities have overlapping absorption spectra with this compound.

Table 1: Example UV-Vis Spectrophotometric Parameters for a Diazepinone Analog (Diazepam)
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)328 nm (in 95% Ethanol) ijpras.com
Linearity Range2-20 µg/mL arcjournals.org
Correlation Coefficient (R²)> 0.998 ijpras.com
Limit of Detection (LOD)0.084 µg/mL (First-order derivative) nih.gov
Limit of Quantitation (LOQ)0.168 µg/mL (First-order derivative) nih.gov

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer highly sensitive and selective platforms for the detection and quantification of electroactive compounds like this compound. researchgate.net The 1,4-diazepine class of drugs is characterized by a readily reducible azomethine group, making them suitable for analysis by techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.netresearchgate.net

These methods involve applying a potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The potential at which the oxidation or reduction occurs is characteristic of the molecule, while the magnitude of the current is proportional to its concentration. Modern electrochemical sensors often utilize modified electrodes, such as those incorporating graphene, carbon nanotubes, or metallic nanoparticles, to enhance sensitivity and lower the limit of detection. researchgate.netmdpi.com

For this compound, an electrochemical method would involve:

Method Development: Identifying the optimal supporting electrolyte, pH, and electrode material to achieve a well-defined and reproducible voltammetric signal.

Characterization: Using CV to study the redox behavior of the molecule, determining if the electrochemical process is reversible or irreversible, and investigating the mechanism of the electrode reaction.

Quantification: Employing more sensitive techniques like DPV or SWV to construct a calibration curve (peak current vs. concentration) for quantitative analysis in various samples.

These methods are attractive due to their rapid response, low cost, and portability, making them suitable for high-throughput screening and on-site analysis.

Table 2: Performance of an Electrochemical Sensor for Benzodiazepine (B76468) Detection
TechniqueElectrodeAnalyteLinear RangeLimit of Detection (LOD)Reference
Differential Pulse Voltammetry (DPV)AuNUs/Fe-Ni@rGO modified GCEAlprazolam4 - 500 µg L⁻¹1 µg L⁻¹ mdpi.com
Square Wave Voltammetry (SWV)Ag/N-GQD nano-ink modified Gold ElectrodeDiazepam-3.8 µM researchgate.net
VoltammetryBismuth-modified electrodeDiazepam-- researchgate.net

Application in Reaction Monitoring and Process Control

The application of the aforementioned analytical techniques for real-time reaction monitoring is a cornerstone of Process Analytical Technology (PAT). mt.com PAT aims to design, analyze, and control manufacturing processes by measuring critical process parameters (CPPs) that impact the critical quality attributes (CQAs) of the final product. mt.com

In the synthesis of this compound, which may involve multi-step sequences such as cyclization reactions, spectroscopy-based PAT tools like in-situ FTIR or Raman spectroscopy can be invaluable. unimi.itrsc.orgamericanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel, these techniques can continuously monitor the concentration of reactants, intermediates, and the product in real-time. This provides a wealth of data on reaction kinetics, mechanism, and the formation of any transient by-products.

Benefits of implementing PAT in the synthesis of this compound include:

Enhanced Process Understanding: Gaining detailed insight into the reaction kinetics and pathways.

Improved Quality and Yield: Allowing for precise control over reaction endpoints, minimizing impurity formation and maximizing product yield.

Increased Safety: Monitoring potentially hazardous intermediates or exothermic events in real-time. americanpharmaceuticalreview.com

Reduced Cycle Time: Eliminating the need for traditional offline sampling and analysis, leading to more efficient process development and manufacturing. mt.com

For example, an in-situ FTIR probe could track the disappearance of a key reactant's vibrational band and the simultaneous appearance of a carbonyl stretch characteristic of the diazepinone ring, signaling the progression and completion of the cyclization step. americanpharmaceuticalreview.com This real-time data can be used to implement automated feedback control loops to maintain optimal reaction conditions.

Table 3: Application of PAT in the Synthesis of this compound
PAT ToolParameter MonitoredBenefit
In-situ FTIR/Raman SpectroscopyConcentrations of reactants, intermediates, product; reaction kinetics.Real-time understanding of reaction progress, endpoint determination.
Online HPLCProduct purity, impurity profile.Near real-time quality control and process optimization.
Automated SamplingReaction composition for offline analysis (e.g., LC-MS).Provides representative samples for detailed characterization without manual intervention.

Emerging Applications and Future Research Directions for Diazepinone Derivative 2

Development as Molecular Probes in Chemical Biology

The development of molecular probes is a cornerstone of chemical biology, enabling the visualization and study of complex biological processes. The diazepinone scaffold, with its adaptable structure, presents opportunities for the design of novel probes. For instance, derivatives of the closely related diazepine (B8756704) structure have been investigated for their potential in photoaffinity labeling. This technique utilizes a photoreactive group on a ligand to covalently bind to its target protein upon light activation, allowing for the identification of ligand-receptor interactions. nih.govnih.gov Diazirines are one such photoreactive group that can be incorporated into molecules to create these probes. nih.gov

Furthermore, the diazepinone framework can be functionalized to create fluorescent probes for in vivo imaging. By attaching a fluorophore to a diazepinone derivative designed to bind to a specific biological target, it is possible to visualize the location and concentration of that target within a living organism. While specific examples of diazepinone-based fluorescent probes are not yet widely reported, the principles of probe design suggest their feasibility. For example, radioiodinated flavone (B191248) derivatives have been successfully used for in vivo imaging of beta-amyloid plaques in the brain, demonstrating the potential for heterocyclic compounds in this application. nih.gov

The interaction of certain diazepinone derivatives with specific biological receptors, such as the benzodiazepine (B76468) receptors, also suggests their potential as probes for studying these receptors. Imidazo-diazepinone derivatives have been synthesized and their binding affinity to benzodiazepine receptors has been evaluated, indicating that the diazepinone ring can serve as a key element for receptor recognition. nih.gov

Interactive Table: Potential Applications of Diazepinone Derivatives as Molecular Probes

Application AreaProbe TypePrinciplePotential Diazepinone Role
Target IdentificationPhotoaffinity LabelingCovalent binding to a target protein upon photoactivation.Scaffold for the attachment of a photoreactive group (e.g., diazirine) and a targeting moiety.
In Vivo ImagingFluorescent ProbesEmission of light upon excitation to visualize biological targets.Core structure functionalized with a fluorophore and a target-specific binding group.
Receptor StudiesReceptor-specific LigandsHigh-affinity binding to a specific receptor to study its distribution and function.Key structural component for binding to receptors like the benzodiazepine receptor.

Potential in Material Science and Engineering

The application of heterocyclic compounds in material science is a rapidly growing field. The rigid and tunable structure of the diazepinone core suggests its potential utility in the development of novel organic materials with interesting electronic and self-assembly properties.

Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the foundation of flexible and printable electronic devices. The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing. While there is limited research on diazepinone derivatives as organic semiconductors, their aromatic and heteroatomic nature suggests they could possess interesting electronic properties. The ability to modify the diazepinone core with various substituents allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in designing efficient organic electronic materials.

Polymer Chemistry and Supramolecular Assemblies

Diazepinone derivatives can be envisioned as monomers for the synthesis of novel polymers. The presence of reactive functional groups on the diazepinone ring would allow for their incorporation into polymer chains through various polymerization techniques. For example, diazepam, a well-known benzodiazepine, has been encapsulated in polymeric nanoparticles for drug delivery applications, demonstrating the compatibility of the diazepine scaffold with polymer systems. semanticscholar.orgnih.gov

The ability of diazepinone derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive candidates for the construction of supramolecular assemblies. nih.govrsc.org These self-assembled structures can form materials with ordered architectures, such as gels or liquid crystals. nih.govmdpi.comresearchgate.net The directionality of hydrogen bonds involving the amide functionality in the diazepinone ring could be exploited to guide the formation of well-defined supramolecular structures.

Role as Synthetic Intermediates for Complex Molecular Architectures

The diazepinone ring is not only a pharmacologically important scaffold but also a versatile intermediate in organic synthesis. rsc.orgnih.gov Its seven-membered ring can be a starting point for the construction of more complex, polycyclic molecules through various chemical transformations.

A number of synthetic methodologies have been developed to access the diazepinone core, which can then be further functionalized. For example, ring-closing metathesis has been employed as a key step in a facile synthetic route to diazepinone derivatives. rsc.orgnih.gov This approach allows for the efficient construction of the seven-membered ring from acyclic precursors. Once formed, the diazepinone ring can undergo various reactions, such as functionalization at the nitrogen atoms or modifications of the carbonyl group, to build more elaborate molecular architectures. researchgate.netresearchgate.net

Interactive Table: Synthetic Strategies for Diazepinone Derivatives

Synthetic MethodKey ReactionStarting MaterialsReference
Ring-Closing MetathesisOlefin Metathesisα-amino acids and amino alcohols rsc.orgnih.gov
Solid-Phase SynthesisCyclization on a solid support4,6-dichloro-5-nitropyrimidine nih.gov

Future Directions in Synthetic Methodology Research

As the interest in diazepinone derivatives grows, so does the need for efficient and environmentally friendly synthetic methods. Future research in this area is likely to focus on the development of greener and more sustainable approaches to the synthesis of these valuable compounds.

Green Chemistry Approaches in Diazepinone Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce waste and minimize environmental impact. ijprt.orgnih.govmdpi.com In the context of diazepinone synthesis, several greener approaches have been reported.

One example is the one-pot synthesis of pyrimidino-diazepine derivatives using a cationic surfactant, cetyltrimethylammonium bromide (CTAB), in an aqueous medium. alliedacademies.org This method offers several advantages over traditional synthesis, including shorter reaction times, higher yields, and the use of a more environmentally benign solvent. alliedacademies.org

Another approach focuses on the use of milder and more sustainable reagents. For instance, a base-mediated C-N cross-coupling reaction for the synthesis of novel N1 functionalized diazepinone analogues has been developed using sodium hydrogen orthophosphate (Na2HPO4). nih.gov This base is moisture-tolerant and commercially available, making the process more economical and energy-efficient. nih.gov The reported synthesis also boasts a higher atom economy, a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. nih.gov

Interactive Table: Green Chemistry Approaches to Diazepinone Synthesis

Green Chemistry PrincipleApproachExampleAdvantagesReference
Use of Safer SolventsAqueous reaction mediumSynthesis of pyrimidino-diazepines using CTAB.Reduced use of volatile organic compounds, improved safety. alliedacademies.org
Use of Milder ReagentsMoisture-tolerant baseC-N cross-coupling using Na2HPO4.Energy efficiency, cost-effectiveness, readily available reagents. nih.gov
Atom EconomyEfficient C-N couplingSynthesis of N1 functionalized diazepinone analogues.Reduced waste generation, more sustainable process. nih.gov

Flow Chemistry and Automated Synthesis

The synthesis of diazepinone derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and the potential for rapid library generation.

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This fine-tuning minimizes the formation of byproducts and can lead to cleaner reaction profiles. For instance, the synthesis of 1,4-benzodiazepin-5-ones has been successfully demonstrated in a continuous-flow system, offering a high-yielding protocol that avoids purification steps typically required in batch synthesis. rsc.org This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents, as the small reaction volume at any given time mitigates safety risks.

A notable example is the two-step continuous flow synthesis of diazepam, a well-known benzodiazepine. By screening various conditions such as residence times, temperatures, and solvents in microfluidic chip reactors, researchers have developed a telescoped process. frontiersin.orgresearchgate.net This optimized flow synthesis can produce a 96% yield of 91% pure diazepam in just 15 minutes, with subsequent recrystallization achieving >98% purity. frontiersin.orgresearchgate.net

Automated synthesis platforms, often coupled with flow reactors, enable the rapid synthesis and purification of a large number of derivatives. These systems can automatically vary starting materials and reagents to generate a library of compounds for screening. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies, where even small modifications to the diazepinone core can significantly impact biological activity.

The table below illustrates a comparison between traditional batch synthesis and a continuous flow process for the synthesis of a generic diazepinone derivative, highlighting the typical improvements observed.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Several hours to daysMinutes to a few hours
Typical Yield 60-80%>90%
Purification Often requires column chromatographyMay require minimal or no purification
Scalability Can be challengingReadily scalable by extending run time
Safety Higher risk with exothermic reactionsImproved safety due to small reaction volumes

Integration of Artificial Intelligence and Machine Learning in Diazepinone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and their application to diazepinone research holds immense promise for accelerating the identification of new therapeutic agents. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers.

De Novo Design and Optimization

De novo design algorithms can generate novel molecular structures with desired pharmacological properties. By learning from existing libraries of bioactive molecules, including known diazepinone derivatives, these models can propose new structures that are predicted to have high affinity and selectivity for a specific biological target. For example, an AI model could be trained on a dataset of known kinase inhibitors to design novel diazepinone-based compounds with potent anti-cancer activity.

Once a promising scaffold is identified, ML models can be used to optimize its properties. Through iterative cycles of design, synthesis, and testing, the models can learn the complex relationships between chemical structure and biological activity, guiding medicinal chemists toward derivatives with improved efficacy and reduced off-target effects.

The following table provides a conceptual overview of a de novo design workflow for novel diazepinone derivatives.

StepDescriptionKey AI/ML Techniques
1. Target Identification & Data Collection Identify a biological target and gather data on known ligands.Natural Language Processing, Pathway Analysis
2. Model Training Train a generative model on the chemical space of known active compounds.Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs)
3. Generation of Novel Structures Use the trained model to generate novel diazepinone-based structures.
4. In Silico Screening & Filtering Predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and binding affinity of the generated molecules.Quantitative Structure-Activity Relationship (QSAR) models, Molecular Docking Simulations
5. Selection of Candidates for Synthesis Prioritize the most promising candidates for chemical synthesis and biological evaluation.

Retrosynthesis Prediction

For a newly designed diazepinone derivative, a retrosynthesis prediction tool could suggest multiple potential synthetic pathways, each with an associated confidence score. This not only saves chemists significant time in the lab but also opens up possibilities for synthesizing previously inaccessible derivatives.

StepDescription
1. Input Target Molecule The desired diazepinone derivative is provided as input to the AI model.
2. Recursive Disconnections The model recursively breaks down the target molecule into simpler precursors based on known chemical reactions.
3. Pathway Ranking The algorithm scores and ranks the potential synthetic pathways based on factors such as reaction feasibility, cost of starting materials, and overall yield.
4. Output of Synthetic Routes The top-ranked synthetic routes are presented to the chemist for evaluation and experimental validation.

Q & A

Q. What are the common synthetic routes for diazepinone derivatives, and how does the choice of starting materials impact yield and purity?

Diazepinone derivatives are typically synthesized via ring-closing metathesis (RCM) using α-amino acids as precursors. For example, Kim et al. (2012) demonstrated that substituting specific α-amino acids (e.g., L-phenylalanine) with electron-withdrawing groups improved cyclization efficiency during RCM, achieving yields of 65–78% . Solvent polarity and reaction temperature are critical: nonpolar solvents (e.g., benzene) and elevated temperatures (80–100°C) enhance diazepinone formation, while acidic conditions favor imidazolidine byproducts . Methodological recommendations include using NaH as a base for alkylation steps and catalytic hydrogenation for nitro group reduction .

Q. How is the structural conformation of diazepinone derivatives validated experimentally?

X-ray crystallography is the gold standard for confirming molecular conformation. For instance, Benedict (2025) resolved two stereochemically distinct molecules (R and S conformers) in the asymmetric unit of a diazepinone derivative, revealing a boat conformation in the seven-membered ring . Complementary techniques include:

  • IR spectroscopy : Disappearance of NH₂ bands (3400–3550 cm⁻¹) and appearance of C=O (1680 cm⁻¹) or C=N (1625 cm⁻¹) signals confirm reaction progression .
  • NMR : Distinct splitting patterns in ¹H-NMR (e.g., benzylic protons) help assign stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize diazepinone derivatives for enzyme inhibition (e.g., human cytidine deaminase)?

SAR strategies focus on modifying the diazepinone core at positions 2, 3, 4, and 5 to enhance binding affinity. For example:

  • Position 2 : Introducing m-nitrobenzyl groups via alkylation improves hydrophobic interactions with enzyme active sites .
  • Position 4 : Acyl-IP derivatives ("opened" diazepinones) increase flexibility, enabling better accommodation in sterically constrained pockets .
  • Selectivity testing : Evaluate inhibition against off-target proteases (e.g., kallikrein 7) using fluorogenic assays .

Q. What experimental approaches resolve contradictions in diazepinone synthesis yields under varying pH conditions?

Conflicting data on pH-dependent yields (e.g., acidic media favoring imidazolidines vs. basic media favoring diazepinones) require systematic analysis:

  • Control experiments : Replicate reactions under identical conditions (solvent, temperature) while varying pH. For example, Jung et al. (2012) observed a 30% drop in diazepinone yield at pH < 6 due to protonation of intermediates .
  • Mechanistic probes : Isotopic labeling (e.g., ¹³C at C-3) tracks rearrangement pathways during aldol condensation, identifying pH-sensitive intermediates .

Q. How do crystallographic findings inform mechanistic pathways of diazepinone rearrangements?

X-ray structures of intermediates (e.g., 3-benzylidene derivatives) reveal steric and electronic drivers of ring contractions. For example, Griffin et al. (1971) showed that aldol condensation with benzaldehyde forms a 3-hydroxybenzyl intermediate, which dehydrates to a 2-acetyl derivative before undergoing pyridinyl ketone rearrangement. Torsional strain in the boat conformation accelerates this process .

Methodological Guidelines

  • Data collection : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and quantify impurities .
  • Statistical rigor : Report absolute yields alongside percentages and provide error margins for biological assays (e.g., IC₅₀ values) .
  • Contradiction resolution : Apply multivariate analysis to isolate variables (e.g., pH, solvent) contributing to yield discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.